molecular formula C13H16N6 B6164512 4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole CAS No. 1159939-35-1

4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole

Cat. No.: B6164512
CAS No.: 1159939-35-1
M. Wt: 256.3
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Description

4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole is a complex organic compound characterized by its unique structure consisting of multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole typically involves the alkylation of pyrazoles. One common method is the reaction of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base and solvent . The reaction conditions often include controlled temperatures and specific molar ratios to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

Key Features

  • Molecular Formula: C12H14N6
  • Molecular Weight: 226.28 g/mol
  • Structure: Tri-pyrazole arrangement enhances biological activity.

Medicinal Chemistry

Research indicates that compounds containing multiple pyrazole units exhibit significant biological activities, including:

  • Anticancer Properties: Molecular docking studies suggest that this compound can effectively bind to enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, indicating potential use in developing new antibiotics.

Case Studies

  • Cancer Pathway Inhibition:
    • In vitro studies demonstrated that derivatives of 4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole showed promising results in inhibiting specific cancer cell lines. Docking simulations revealed favorable interactions with targets like protein kinases involved in cell proliferation.
  • Antimicrobial Efficacy:
    • A study tested the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics.

Pesticide Development

The compound's structure has been explored for its potential as a pesticide due to its ability to interact with biological systems in pests. Research has shown that similar pyrazole compounds can act as effective fungicides and insecticides.

Case Study:

  • A field trial evaluated the effectiveness of a pyrazole-based pesticide formulation against common agricultural pests. The results indicated a reduction in pest populations by over 70%, highlighting its potential for sustainable agriculture practices.

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to form stable complexes can enhance the mechanical properties of polymers.

Case Study:

  • Research on polymer composites incorporating this compound showed improved thermal stability and mechanical strength compared to traditional materials. This suggests potential applications in high-performance materials for industrial use.

Mechanism of Action

The mechanism of action of 4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole is unique due to its multiple pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and inhibit specific enzymes sets it apart from simpler pyrazole derivatives .

Biological Activity

The compound 4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N6
  • Molecular Weight : 232.25 g/mol
  • CAS Number : To be determined based on specific synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have been evaluated for cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5fC65.13
5-FUC68.34

In vitro studies demonstrated that compound 5f showed significant cytotoxic effects on the C6 glioma cell line, indicating that modifications in the pyrazole structure can enhance anticancer activity.

Anticonvulsant Activity

A related study explored the anticonvulsant properties of thiourea derivatives containing pyrazole moieties. One notable compound exhibited remarkable anticonvulsant activity in rat models, suggesting that pyrazole derivatives may have neuroprotective effects as well .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that modifications to the pyrazole ring can enhance the anti-inflammatory response, making these compounds candidates for further therapeutic exploration in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways such as caspase activation and mitochondrial dysfunction .
  • Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit specific enzymes involved in cancer proliferation and inflammation .

Study on Cytotoxicity

A study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines using MTT assays. The findings revealed that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating enhanced potency against cancer cells while sparing healthy cells .

Neuropharmacological Evaluation

In another study focused on anticonvulsant activity, a derivative was administered intraperitoneally to rats, demonstrating significant protective effects against induced seizures. This suggests potential applications in treating epilepsy and other neurological disorders .

Properties

IUPAC Name

4-[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-8-10(6-14-18(8)3)12-5-13(17-16-12)11-7-15-19(4)9(11)2/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCBBDQWKKVTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159939-35-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159939-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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